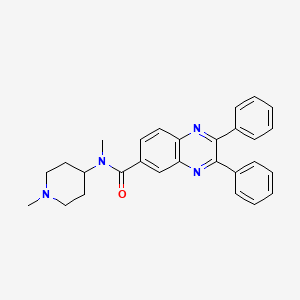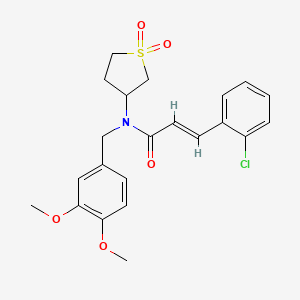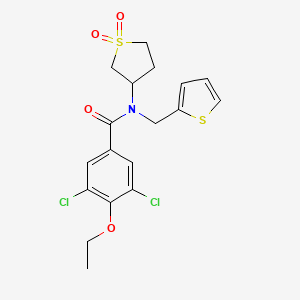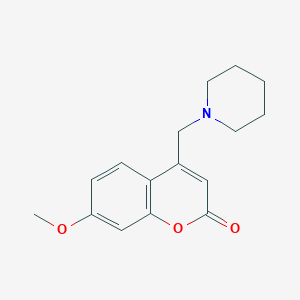
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
- 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its specific quinoxaline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H28N4O |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C28H28N4O/c1-31-17-15-23(16-18-31)32(2)28(33)22-13-14-24-25(19-22)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,23H,15-18H2,1-2H3 |
Clave InChI |
LSWWCKPXWTZFMV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137293.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137300.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137312.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)


![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137337.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137343.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12137354.png)

ethyl)amine](/img/structure/B12137371.png)
